8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]
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Overview
Description
8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] is a spiropyran-based photochromic dye. This compound is known for its unique photochromic properties, which means it can change color when exposed to light. The presence of a nitro group enhances the overall quantum yield of the photochemical system, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] typically involves the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable benzopyran derivative to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in various chemical processes and studies.
Biology: Employed in optical imaging processes due to its photochromic properties.
Industry: Utilized in the development of switching devices and signal transducer receptors.
Mechanism of Action
The mechanism of action of 8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between two forms: a colorless spiropyran form and a colored merocyanine form. This transformation is facilitated by the nitro group, which enhances the quantum yield of the photochemical system .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]
- 1,3,3-Trimethyl-6’-nitro-8’-methoxyspiro[indoline-2,2’-benzopyran]
- 1,3,3-Trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran
- 1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran
Uniqueness
8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] is unique due to its enhanced quantum yield and photochromic properties, which are attributed to the presence of the nitro group. This makes it more efficient in applications requiring high quantum yield and reliable photochromic behavior .
Properties
CAS No. |
41532-94-9 |
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Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
8'-methoxy-1,1,3-trimethyl-6'-nitrospiro[benzo[e]indole-2,2'-chromene] |
InChI |
InChI=1S/C24H22N2O4/c1-23(2)21-18-8-6-5-7-15(18)9-10-19(21)25(3)24(23)12-11-16-13-17(26(27)28)14-20(29-4)22(16)30-24/h5-14H,1-4H3 |
InChI Key |
AXRFZCIWLRIMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC3=CC=CC=C32)N(C14C=CC5=C(O4)C(=CC(=C5)[N+](=O)[O-])OC)C)C |
Origin of Product |
United States |
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